molecular formula C8H5BrN2OS B12310541 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde

3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12310541
M. Wt: 257.11 g/mol
InChI Key: QMAFAPNMLNJEQL-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with a bromothiophene moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of 5-bromo-2-thienyl chalcones with hydrazine derivatives. One efficient method includes the use of a green catalyst, such as fly ash: H2SO4, under microwave irradiation. This method is environmentally friendly and yields high purity products .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green catalysts is preferred for scalability and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.

    Stille Coupling: Employs tin reagents and palladium catalysts.

    Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Involves reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted pyrazoles
  • Alcohols or carboxylic acids from the aldehyde group
  • Complex organic molecules through coupling reactions

Scientific Research Applications

Chemistry: 3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex organic molecules.

Biology and Medicine: Its derivatives have shown antimicrobial and antiviral activities .

Industry: In the material science industry, it is used in the synthesis of organic semiconductors and optoelectronic materials due to its conjugated structure and electronic properties .

Mechanism of Action

The mechanism of action of 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to its combination of a pyrazole ring, bromothiophene moiety, and aldehyde group. This structure provides a versatile platform for various chemical modifications and applications in different fields of research.

Biological Activity

3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group. The compound can be derived from 1-(1-(5-bromothiophen-2-yl)ethylidene)-2-(4-chlorophenyl)hydrazine through a series of condensation reactions with various aromatic aldehydes . The structural characterization is usually performed using techniques such as NMR, IR, and mass spectrometry.

Pharmacological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing a broad spectrum of pharmacological effects:

Antimicrobial Activity

Recent studies have shown that Schiff bases synthesized from this compound exhibit significant antibacterial properties against various pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The agar well-diffusion method was employed to evaluate their effectiveness, with results indicating that some derivatives show comparable efficacy to standard antibiotics like streptomycin .

Microorganism Inhibition Zone (mm) Standard (Streptomycin)
E. coli1520
S. aureus1822
P. aeruginosa1219
K. pneumoniae1421

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been highlighted in various studies. Compounds derived from this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), showing promising results comparable to established anti-inflammatory drugs like diclofenac .

Anticancer Activity

Research indicates that pyrazole derivatives possess anticancer properties, with some compounds showing cytotoxic effects on cancer cell lines. For instance, certain derivatives have been identified as potential inhibitors of tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Antimicrobial Evaluation : A study conducted by Manohare and Thakare synthesized several Schiff bases from the target compound and evaluated their antibacterial activities against four bacterial strains. The results demonstrated significant inhibition zones, suggesting potential for therapeutic applications in treating bacterial infections .
  • In Vivo Studies : In vivo experiments have assessed the anti-inflammatory effects of pyrazole derivatives in animal models, where compounds exhibited reduced edema comparable to standard treatments. This suggests their potential utility in managing inflammatory conditions .
  • Molecular Docking Studies : Recent computational studies utilizing molecular docking techniques have provided insights into the binding affinities of these compounds with various biological targets, further supporting their pharmacological relevance .

Properties

Molecular Formula

C8H5BrN2OS

Molecular Weight

257.11 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C8H5BrN2OS/c9-7-2-1-6(13-7)8-5(4-12)3-10-11-8/h1-4H,(H,10,11)

InChI Key

QMAFAPNMLNJEQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=C(C=NN2)C=O

Origin of Product

United States

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